![molecular formula C25H23N5 B2751045 3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902580-86-3](/img/structure/B2751045.png)

3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

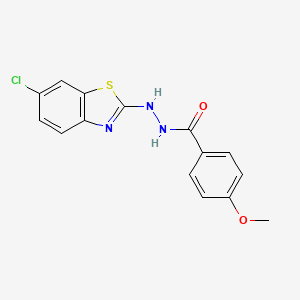

The compound is a derivative of the quinazoline and triazole families . Quinazolines and triazoles are both heterocyclic compounds, which means they contain atoms of at least two different elements as members of their ring structure .

Synthesis Analysis

Derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone and its cycloalkane and cycloalkene condensed analogues have been conveniently synthesized through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis .Molecular Structure Analysis

The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis

The reaction was also performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% .Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry

A series of triazoloquinazolin-5-amine derivatives have been synthesized for evaluation in different biological activities. These compounds, including those structurally related to 3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, have shown promise in medicinal chemistry due to their diverse pharmacological properties. For instance, triazoloquinazoline derivatives have been explored for their H1-antihistaminic activity, demonstrating significant protection against histamine-induced bronchospasm in animal models, highlighting their potential as new classes of antihistaminic agents with minimal sedation effects (Alagarsamy et al., 2008), (Alagarsamy et al., 2009). These findings suggest the possibility of designing and synthesizing novel compounds with improved safety and efficacy profiles for antihistaminic therapy.

Anticancer Activity

Research into the anticancer potential of triazoloquinazoline derivatives has also been conducted. A study synthesized new derivatives and assessed their cytotoxicity against human neuroblastoma and colon carcinoma cell lines. Some compounds exhibited significant cytotoxicity, indicating their potential as anticancer agents. This opens avenues for further exploration into the anticancer applications of this compound related structures (Reddy et al., 2015).

Tubulin Polymerization and Vascular Disrupting Agents

Triazoloquinazolinone-based compounds have been identified as potent inhibitors of tubulin assembly, which is a crucial process in cell division. Compounds demonstrating this activity possess significant anticancer activity across a broad spectrum of cancer cell lines. Their ability to inhibit tubulin polymerization and induce vasculature damaging activity positions them as promising candidates for cancer therapy (Driowya et al., 2016).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been shown to intercalate with dna . This suggests that the compound could potentially interact with DNA or similar macromolecules within the cell.

Mode of Action

Based on the structural similarity to [1,2,4]triazolo[4,3-a]quinoxaline derivatives, it can be hypothesized that the compound may intercalate with dna . Intercalation is a process where a molecule inserts itself between the planar bases of DNA, disrupting the DNA structure and potentially inhibiting processes such as replication and transcription.

Result of Action

This could make the compound of interest as a potential anticancer agent .

Zukünftige Richtungen

The synthesis of similar compounds has been achieved in a good yield using a retro Diels–Alder (RDA) procedure . Some compounds were tested for antiproliferative activities against five human cancer cell lines . This suggests that similar compounds could have potential applications in cancer treatment, although more research would be needed to confirm this.

Eigenschaften

IUPAC Name |

3-(4-methylphenyl)-N-(2-phenylpropyl)triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5/c1-17-12-14-20(15-13-17)23-25-27-24(26-16-18(2)19-8-4-3-5-9-19)21-10-6-7-11-22(21)30(25)29-28-23/h3-15,18H,16H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPBRACTONQOIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC(C)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-9H-xanthene-9-carboxamide](/img/structure/B2750967.png)

![1-(4-Bromophenyl)-3-[hydroxy(methyl)amino]-2-propen-1-one](/img/structure/B2750968.png)

![6-fluoro-N-{4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]phenyl}pyridine-3-carboxamide](/img/structure/B2750970.png)

![N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide,monohydrochloride](/img/structure/B2750972.png)

![sodium 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylate](/img/structure/B2750973.png)

![4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2750975.png)